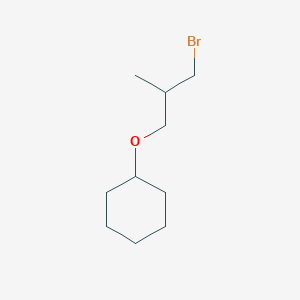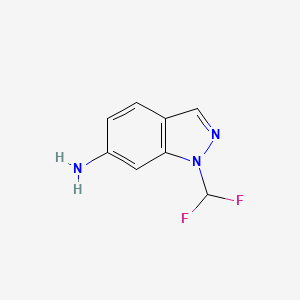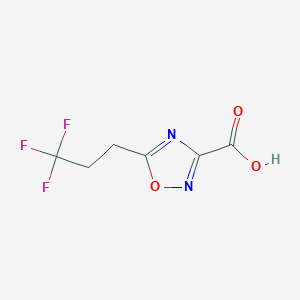
3-(4-(Methylthio)phenoxy)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Methylthio)phenoxy)piperidine is an organic compound with the molecular formula C12H17NOS. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenoxy)piperidine typically involves the reaction of 4-(Methylthio)phenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction, where 4-(Methylthio)phenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the reaction temperature and time, are carefully controlled to achieve the desired product on a large scale .
化学反应分析
Types of Reactions
3-(4-(Methylthio)phenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring .
科学研究应用
3-(4-(Methylthio)phenoxy)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(4-(Methylthio)phenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
相似化合物的比较
Similar Compounds
4-(Methylthio)phenol: A precursor in the synthesis of 3-(4-(Methylthio)phenoxy)piperidine.
Piperidine: The parent compound, which is a common building block in organic synthesis.
Phenoxy derivatives: Compounds with similar phenoxy groups but different substituents.
Uniqueness
This compound is unique due to the presence of both the piperidine ring and the methylthio-substituted phenoxy group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
分子式 |
C12H17NOS |
|---|---|
分子量 |
223.34 g/mol |
IUPAC 名称 |
3-(4-methylsulfanylphenoxy)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 |
InChI 键 |
SDNJQTYWQTYHAI-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)OC2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)




![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)



![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)

